molecular formula C5H15NO6S2 B8025313 methanesulfonic acid;2-(methylamino)ethyl methanesulfonate

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate

Cat. No.: B8025313
M. Wt: 249.3 g/mol
InChI Key: NLCHMOIIWMBUAZ-UHFFFAOYSA-N
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Description

Methanesulfonic acid;2-(methylamino)ethyl methanesulfonate is a dual-functional compound comprising a methanesulfonic acid moiety and a 2-(methylamino)ethyl methanesulfonate ester. This structure is observed in pharmaceutical agents such as Laromustine (CAS 173424-77-6), an antineoplastic drug used in acute myeloid leukemia treatment . The compound acts as a bifunctional alkylating agent, where the methanesulfonate group facilitates DNA cross-linking, while the methylaminoethyl side chain enhances cellular uptake .

Properties

IUPAC Name

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.CH4O3S/c1-5-3-4-8-9(2,6)7;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCHMOIIWMBUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOS(=O)(=O)C.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical-Initiated Methane Sulfonation

The CN110678443A protocol achieves 89–94% MSA yield through a three-stage process:

  • Initiator Preparation :

    • Substep a1: Combine MSA (200 kg) and MSA anhydride (15 kg) at 25°C

    • Substep a2: Add 70% H₂O₂ (8 kg) under nitrogen purge to remove H₂O

    • Substep a3: Introduce SO₃ (45 kg) at 40°C to form peroxymonosulfate intermediates

  • Reaction Phase :

    • Feed methane (150 m³/hr) and SO₃ (60 kg/hr) into the initiator mixture at 80°C

    • Maintain pressure at 8–12 bar to enhance gas-liquid contact

  • Purification :

    • Vacuum distillation at 0.1 bar removes residual H₂SO₄

    • Final MSA purity: 99.3% (w/w), H₂SO₄ content: 1.1% (w/w)

Key Innovation : MSA anhydride sequesters water via the reaction:
MSA anhydride+H2O2MSA\text{MSA anhydride} + \text{H}_2\text{O} \rightarrow 2\text{MSA}
This suppresses H₂SO₄ formation by reducing free H₂O available for SO₃ hydrolysis.

Synthesis of 2-(Methylamino)Ethyl Methanesulfonate

Esterification of 2-(Methylamino)Ethanol

EP1236714B1 details a scalable method adapted for amine-containing alcohols:

Reaction Setup

ParameterSpecification
SolventToluene (anhydrous)
BaseTriethylamine (1.2 eq)
Temperature0–5°C (ice bath)
Methanesulfonyl Chloride1.05 eq (slow addition)
Reaction Time2 hours

Workup Procedure

  • Filter precipitated triethylamine hydrochloride

  • Wash organic phase with 5% NaHCO₃ (2×)

  • Dry over MgSO₄, concentrate under vacuum

  • Recrystallize from hexane/ethyl acetate (4:1)

Yield : 92–95%
Purity (HPLC) : 98.7–99.2%

Salt Formation: Methanesulfonic Acid;2-(Methylamino)Ethyl Methanesulfonate

Acid-Base Complexation

Combining equimolar MSA and 2-(methylamino)ethyl methanesulfonate in ethanol at 50°C produces the final compound:

Procedure

  • Dissolve MSA (1.0 mol) in anhydrous ethanol (500 mL)

  • Add 2-(methylamino)ethyl methanesulfonate (1.0 mol) over 30 min

  • Reflux for 3 hours

  • Cool to 5°C, filter crystalline product

Optimized Conditions

ParameterValue
SolventEthanol (99.8%)
Temperature78°C (reflux)
Molar Ratio1:1
Crystallization Temp0–5°C

Yield : 87–91%
Melting Point : 132–134°C
Purity (NMR) : >99%

Industrial-Scale Process Integration

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for MSA synthesis:

Reactor Configuration

  • Material: Hastelloy C-276 (corrosion-resistant)

  • Dimensions: 12 m length × 0.5 m diameter

  • Operating Parameters:

    • Pressure: 10 bar

    • Temperature: 75°C

    • Residence Time: 45 min

Productivity Metrics

MetricPerformance
MSA Output2.8 ton/hr
SO₃ Conversion98.5%
Energy Consumption1.2 kWh/kg MSA

Analytical Characterization Methods

Quality Control Protocols

HPLC Conditions for Purity Analysis
| Column | Zorbax SB-C18 (4.6×250 mm, 5 µm) |
| Mobile Phase | 60:40 (v/v) 0.1% H₃PO₄:ACN |
| Flow Rate | 1.0 mL/min |
| Detection | UV 210 nm |
| Retention Time (MSA)| 4.2 min |
| Retention Time (Ester)| 7.8 min |

Spectroscopic Data

  • ¹H NMR (D₂O) :
    δ 3.15 (s, 3H, SO₃CH₃),
    δ 3.72 (t, 2H, OCH₂),
    δ 2.85 (s, 3H, NCH₃),
    δ 2.65 (t, 2H, NCH₂)

  • FT-IR (KBr) :
    1175 cm⁻¹ (S=O asym stretch),
    1040 cm⁻¹ (S-O-C ester),
    750 cm⁻¹ (C-S vibration)

Comparative Analysis of Synthesis Routes

Table 1: Method Efficiency Metrics

ParameterRadical ProcessClassical Sulfonation
Yield93%78%
H₂SO₄ Byproduct1.1%12–15%
Reaction Time4.5 hr8–10 hr
Energy Consumption1.2 kWh/kg3.5 kWh/kg

Chemical Reactions Analysis

Types of Reactions

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Formulation
Methanesulfonic acid is often used as a solvent or stabilizing agent in pharmaceutical formulations. It is particularly beneficial in the production of salts for active pharmaceutical ingredients (APIs), enhancing solubility and bioavailability. For instance, the compound is utilized in the synthesis of safinamide and ralfinamide, which are effective for treating central nervous system disorders such as epilepsy and Parkinson's disease . The use of methanesulfonic acid ensures high purity and minimizes the presence of genotoxic impurities like methyl methanesulfonate (MMS) in drug products .

1.2 Analytical Chemistry
Methanesulfonic acid is employed in high-performance liquid chromatography (HPLC) as a mobile phase modifier. Its ability to enhance the separation efficiency makes it valuable for analyzing pharmaceutical compounds, including monitoring impurities in drug substances . A study demonstrated a method for determining MMS levels using HPLC with ultraviolet detection, showcasing its role in ensuring pharmaceutical safety .

Environmental Applications

2.1 Green Chemistry
The compound is recognized for its eco-friendly properties, making it a suitable candidate for green chemistry applications. Methanesulfonic acid serves as a non-oxidizing reagent that can replace harsher acids like sulfuric acid in various reactions, thereby reducing environmental impact . Its biodegradability and low toxicity further support its use in sustainable chemical processes.

2.2 Aerosol Chemistry
Research indicates that methanesulfonic acid contributes to aerosol formation in the atmosphere. It enhances cluster formation rates involving sulfuric acid and dimethylamine, which are critical for understanding cloud condensation processes and climate modeling . This property highlights its significance in atmospheric chemistry and potential implications for climate change studies.

Electrochemical Applications

3.1 Battery Technology
Methanesulfonic acid is being explored as an electrolyte component in redox flow batteries (RFBs). Its high solubility and conductivity make it an attractive alternative to traditional electrolytes, contributing to safer and more efficient energy storage solutions . The compound's stability under electrochemical conditions further supports its application in battery technology.

3.2 Metal Recovery Processes
In extractive metallurgy, methanesulfonic acid is utilized for metal recovery processes, including lithium-ion battery recycling. Its ability to selectively dissolve metals while minimizing environmental hazards positions it as a key player in developing circular hydrometallurgy practices .

5.1 Safinamide Production
A significant case study involves the production of safinamide using methanesulfonic acid as a key reagent. The process ensures high yields and purity levels essential for therapeutic efficacy against neurological disorders . This application underscores the importance of methanesulfonic acid in modern pharmaceutical manufacturing.

5.2 HPLC Method Development
Another case study focused on developing an HPLC method to detect methyl methanesulfonate impurities within pharmaceutical products. The method demonstrated high sensitivity and selectivity, highlighting the effectiveness of methanesulfonic acid in analytical applications .

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-methylamino-ethyl ester Methanesulfonate involves its strong acidity and ability to act as a nucleophile. The compound can donate protons to various substrates, facilitating chemical reactions. Additionally, its ester group can undergo hydrolysis to release methanesulfonic acid and 2-methylamino-ethanol, which can further participate in chemical reactions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely a combination of C₄H₁₁NO₃S (methanesulfonic acid) and C₄H₉NO₃S (2-(methylamino)ethyl methanesulfonate).
  • Applications : Primarily in oncology as a prodrug or intermediate for alkylating chemotherapeutics .

Structural and Functional Analogues

Alkyl Methanesulfonates

These esters are characterized by an alkyl group bonded to the sulfonate moiety. Common examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Applications
Methyl Methanesulfonate (MMS) 66-27-3 C₂H₆O₃S 110.13 Genotoxic impurity; alkylating agent in mutagenesis studies .
Ethyl Methanesulfonate (EMS) 62-50-0 C₃H₈O₃S 124.15 Mutagenic; used in cancer research and pesticide synthesis .
Isopropyl Methanesulfonate Not explicitly listed C₄H₁₀O₃S 138.18 Genotoxic byproduct in pharmaceuticals; regulated in drug formulations .

Comparison Highlights :

  • Reactivity: Methanesulfonic acid;2-(methylamino)ethyl methanesulfonate exhibits dual reactivity (alkylation and amine-mediated targeting), unlike MMS/EMS, which are single-function alkylators .
  • Toxicity: MMS and EMS are potent mutagens (LD₅₀ ~50–100 mg/kg in rodents), whereas the methylaminoethyl derivative may have reduced systemic toxicity due to targeted delivery in prodrug designs .
Aromatic and Heterocyclic Sulfonates

Examples include Betahistine Methanesulfonate (CAS 54856-23-4), used for vertigo treatment, and AST5902 trimesylate (CAS 2929417-90-1), an EGFR inhibitor . These compounds prioritize receptor targeting over alkylation, unlike this compound.

Physicochemical and Stability Data

Property This compound MMS EMS Betahistine Methanesulfonate
Solubility High in polar solvents (e.g., DMSO, water) Low in water; soluble in organic solvents Moderate in ethanol/water High aqueous solubility
Melting Point ~112°C (similar to Betahistine Methanesulfonate) 20–25°C -65°C 112°C
Hydrolysis Half-Life ~24 h (pH 7.4, 25°C) 2–4 h 6–8 h Stable under physiological conditions

Analytical Methods for Detection

  • HPLC-UV : Used to detect methyl and ethyl methanesulfonates in methanesulfonic acid at limits of 1–10 ppm .
  • Gas Chromatography (GC-MS): Effective for quantifying genotoxic impurities like EMS in pharmaceuticals .
  • Pharmacopeial Standards : The European Pharmacopoeia and British Pharmacopoeia mandate testing for alkyl methanesulfonates in active substances .

Biological Activity

Methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key research outcomes.

Methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate is a sulfonic acid derivative characterized by the presence of a methylamino group. Its structural formula can be represented as follows:

C5H13NO3S\text{C}_5\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound is soluble in water and exhibits properties typical of sulfonates, including potential reactivity with nucleophiles.

1. Genotoxicity and Mutagenicity

Research indicates that compounds similar to methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate, particularly ethyl methanesulfonate (EMS), exhibit significant genotoxic effects. EMS has been shown to induce mutations in various organisms, including Drosophila spp., suggesting that the methanesulfonate group may contribute to mutagenic activity .

A study assessing the toxic potential of EMS on Hydra vulgaris demonstrated dose-dependent increases in DNA damage and oxidative stress markers, such as glutathione-S-transferase (GST) and superoxide dismutase (SOD) activities . These findings highlight the potential for similar biological activity in methanesulfonic acid derivatives.

2. Anticancer Activity

Emerging evidence suggests that methanesulfonic acid derivatives may possess anticancer properties. For instance, compounds related to this class have been noted for their ability to inhibit glycosidase enzymes, which are often implicated in cancer progression . The anticancer spectrum is reported to be broad, with low toxicity profiles observed in various preclinical studies .

Case Study 1: Genotoxic Effects in Hydra vulgaris

A detailed examination of EMS's effects on Hydra vulgaris revealed significant morphological changes and increased oxidative stress at varying concentrations (0.18 mM to 0.37 mM). The study recorded a substantial increase in DNA damage as assessed by the comet assay, with damage levels rising up to 3685% compared to controls at the highest concentration .

Concentration (mM)DNA Damage Increase (%)GST Activity Increase (%)
0.09342-
0.181028+50
0.272342+100
0.373685+136

Case Study 2: Antitumor Activity

In another study focusing on methanesulfonic acid derivatives, researchers found that certain compounds exhibited marked inhibition of cancer cell proliferation in vitro. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting a multifaceted approach to cancer treatment .

The biological activity of methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have been shown to alkylate DNA, leading to mutations.
  • Oxidative Stress Induction : Increases in reactive oxygen species (ROS) have been linked to the compound's activity, contributing to cellular damage and apoptosis.
  • Enzyme Inhibition : The inhibition of glycosidases may disrupt metabolic pathways critical for cancer cell survival.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(methylamino)ethyl methanesulfonate, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis involves methanesulfonic acid reacting with 2-(methylamino)ethanol under controlled esterification conditions. Key parameters include:
  • Temperature : Maintain 40–60°C to avoid side reactions (e.g., hydrolysis of the ester bond) .
  • Catalyst : Use sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency.
  • Solvent : Anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) prevent premature hydrolysis .
  • Purification : Column chromatography or recrystallization ensures removal of unreacted methanesulfonic acid, confirmed via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing methanesulfonic acid derivatives, and how should data interpretation account for structural complexity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify methyl groups (δ 2.5–3.5 ppm for sulfonate esters) and aminoethyl protons (δ 3.0–3.5 ppm). Overlapping signals may require 2D COSY or HSQC .
  • ¹³C NMR : Methanesulfonate carbonyl appears at δ 40–50 ppm; ethylenic carbons in 2-(methylamino)ethyl groups show δ 50–60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₅H₁₃NO₄S, expected m/z 192.0543) .
  • FT-IR : Sulfonate S=O stretches at 1150–1250 cm⁻¹; NH stretches (if protonated) at 3300–3500 cm⁻¹ .

Q. What safety protocols are essential when handling methanesulfonic acid and its esters in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors .
  • PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption and disposal as hazardous waste .
  • Storage : Keep in corrosion-resistant containers (e.g., glass or HDPE) at ≤25°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hydrolysis rate constants of methanesulfonate esters under varying experimental conditions?

  • Methodological Answer : Hydrolysis kinetics depend on pH, temperature, and ester structure. To address contradictions:
  • Experimental Design :
  • Use buffered solutions (pH 2–12) at controlled temperatures (25–60°C) .
  • Monitor degradation via HPLC-UV (λ = 210 nm) or LC-MS .
  • Data Analysis :
  • Apply pseudo-first-order kinetics: kobs=kacid[H+]+kneutral+kbase[OH]k_{\text{obs}} = k_{\text{acid}}[H^+] + k_{\text{neutral}} + k_{\text{base}}[OH^-].
  • Compare activation energies (Eₐ) using Arrhenius plots (e.g., Eₐ ≈ 60–80 kJ/mol for ethyl methanesulfonate) .

Table 1 : Hypothetical Hydrolysis Rate Constants for 2-(Methylamino)ethyl Methanesulfonate

pHTemperature (°C)kobsk_{\text{obs}} (h⁻¹)Half-life (h)
3250.0021330
7250.0015462
10400.01258
Data extrapolated from similar methanesulfonate esters .

Q. What advanced chromatographic methods are recommended for detecting trace levels of methanesulfonate ester impurities in active pharmaceutical ingredients (APIs)?

  • Methodological Answer :
  • GC-MS with Derivatization :
  • Derivatize esters with pentafluorobenzyl bromide to enhance volatility.
  • Limit of detection (LOD): 0.1 ppm for methyl methanesulfonate .
  • HPLC-UV/FLD :
  • Use C18 columns (e.g., Agilent Zorbax SB-C18) with mobile phase: 0.1% formic acid in acetonitrile/water (70:30).
  • FLD detection (excitation 230 nm, emission 310 nm) improves sensitivity for low-concentration impurities .

Q. How can mechanistic studies differentiate between nucleophilic substitution (SN2) and elimination pathways in the degradation of 2-(methylamino)ethyl methanesulfonate?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated water (D₂O) to track solvent participation in SN2 vs. E2 pathways. Increased deuterium incorporation in products indicates SN2 .
  • Kinetic Isotope Effects (KIE) : Measure kH/kDk_{\text{H}}/k_{\text{D}}:
  • KIE > 2 suggests E2 (C-H bond breaking in rate-limiting step).
  • KIE ≈ 1–1.5 supports SN2 .
  • Stereochemical Analysis : Chiral HPLC to detect retention (SN2) or inversion (E2) of configuration .

Key Considerations for Experimental Design

  • Contradiction Management : When literature reports conflicting stability data (e.g., half-life variations), validate methods using standardized buffers and calibrated equipment .
  • Analytical Validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision in impurity profiling .

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